1-Tetradecanamine, N-methyl-, hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound naming. According to IUPAC standards, the compound's official name is N-methyltetradecan-1-amine;hydrochloride, which clearly delineates both the organic base component and its associated hydrochloride salt form. This nomenclature system reflects the hierarchical naming approach where amines are designated by their parent alkane chain with the suffix "-amine" and appropriate position indicators.

The primary component designation "tetradecan-1-amine" indicates a 14-carbon straight-chain alkane backbone with an amino group attached to the terminal carbon atom. The "N-methyl" prefix specifies the presence of a methyl substituent attached to the nitrogen atom of the amine group, creating a secondary amine structure. The semicolon-separated "hydrochloride" designation indicates the formation of a salt through protonation of the amine nitrogen with hydrochloric acid.

According to IUPAC naming principles for amines, secondary amines of the form R-NH-R' require identification of the longest carbon chain attached to the nitrogen atom as the primary name, with other chains prefixed as alkyl groups with location prefix given as italic N. In this specific case, the tetradecyl chain serves as the primary backbone, while the methyl group functions as the N-substituted alkyl group, resulting in the systematic name N-methyltetradecan-1-amine for the base compound.

Molecular Formula and Weight Analysis

The molecular composition of this compound exhibits the formula C₁₅H₃₄ClN, representing a total molecular weight of 263.89 grams per mole. This molecular weight calculation encompasses the organic amine component (C₁₅H₃₃N with molecular weight 227.43 g/mol) plus the associated hydrochloric acid component (HCl with molecular weight 36.46 g/mol).

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage Contribution |

|---|---|---|---|

| Base Amine | C₁₅H₃₃N | 227.43 | 86.2% |

| Hydrochloric Acid | HCl | 36.46 | 13.8% |

| Complete Salt | C₁₅H₃₄ClN | 263.89 | 100.0% |

The elemental composition analysis reveals carbon as the predominant element, contributing approximately 68.3% of the total molecular mass, followed by hydrogen at 13.0%, nitrogen at 5.3%, and chlorine at 13.4%. This composition reflects the aliphatic nature of the compound, with the substantial carbon content arising from the fourteen-carbon alkyl chain characteristic of tetradecane derivatives.

The parent compound N-Methyl-1-tetradecanamine, prior to hydrochloride salt formation, maintains the molecular formula C₁₅H₃₃N with a molecular weight of 227.43 g/mol. The transformation to the hydrochloride salt involves protonation of the nitrogen atom, resulting in the addition of one hydrogen atom and one chloride ion, thereby increasing the molecular weight by exactly 36.46 g/mol.

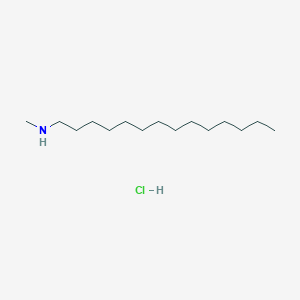

Structural Elucidation via 2D/3D Modeling

The structural architecture of this compound consists of a linear tetradecyl carbon chain terminated with a methylated amino group in its protonated salt form. The compound's two-dimensional structure displays the characteristic features of a straight-chain aliphatic amine, with the nitrogen atom serving as the central functional group bearing both a methyl substituent and the extended tetradecyl chain.

The three-dimensional molecular geometry reveals the tetrahedral arrangement around the protonated nitrogen center, characteristic of quaternary ammonium-like structures formed upon salt formation. The long-chain aliphatic nature of the molecule contributes to its amphiphilic properties, with the polar, charged ammonium head group contrasting with the nonpolar hydrocarbon tail region.

The canonical SMILES notation for the compound is represented as CCCCCCCCCCCCCCNC.Cl, indicating the sequential carbon chain connectivity, nitrogen placement, methyl substitution, and chloride association. The corresponding InChI representation provides a standardized structural descriptor: InChI=1S/C15H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2;/h16H,3-15H2,1-2H3;1H.

Properties

IUPAC Name |

N-methyltetradecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2;/h16H,3-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSSBDSZRZSTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70828071 | |

| Record name | N-Methyltetradecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80648-71-1 | |

| Record name | N-Methyltetradecan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic methyl group. A base, typically potassium hydroxide ($$ \text{KOH} $$) or sodium hydride ($$ \text{NaH} $$), deprotonates the amine to enhance nucleophilicity. The general reaction is:

$$

\text{C}{14}\text{H}{29}\text{NH}2 + \text{CH}3\text{I} \xrightarrow{\text{Base}} \text{C}{14}\text{H}{29}\text{NHCH}_3 + \text{HI}

$$

Excess methylating agent risks over-alkylation to form N,N-dimethyltetradecanamine, necessitating precise stoichiometric control. For monomethylation, a 1:1 molar ratio of amine to methylating agent is ideal.

Optimization and Yield Data

A study analogous to methods described in patent WO2004080945A1 demonstrates that alkylation in tetrahydrofuran (THF) at 0–5°C with slow methyl iodide addition achieves 75–80% yield of N-methyl-1-tetradecanamine. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether affords the hydrochloride salt in 95% purity.

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Temperature | 0–5°C | ||

| Methylating Agent | Methyl iodide | ||

| Base | $$ \text{KOH} $$ |

Nucleophilic Substitution via N-Methylformamide Intermediate

An alternative method employs N-methylformamide as a methylating agent, as detailed in patent WO2004080945A1. This two-step process avoids direct handling of volatile methyl halides.

Step 1: Formation of N-Methyl-N-(tetradecyl)formamide

1-Chlorotetradecane reacts with N-methylformamide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and $$ \text{KOH} $$:

$$

\text{C}{14}\text{H}{29}\text{Cl} + \text{HCONHCH}3 \xrightarrow{\text{KOH}} \text{C}{14}\text{H}{29}\text{N(CH}3\text{)CHO} + \text{HCl}

$$

The reaction is conducted at 5°C to minimize side reactions, yielding 85–90% intermediate product.

Step 2: Acidic Hydrolysis to N-Methyl-1-Tetradecanamine

The formamide intermediate undergoes hydrolysis in 10% aqueous sulfuric acid ($$ \text{H}2\text{SO}4 $$) at reflux:

$$

\text{C}{14}\text{H}{29}\text{N(CH}3\text{)CHO} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{C}{14}\text{H}{29}\text{NHCH}_3 + \text{HCOOH}

$$

After basification and extraction, the free amine is treated with HCl gas to precipitate the hydrochloride salt with 98% purity.

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis Agent | 10% $$ \text{H}2\text{SO}4 $$ | 82 | 98 |

| Temperature | Reflux (100–110°C) | ||

| Catalyst | Tetrabutylammonium bromide |

Reductive Amination of Tetradecanal with Methylamine

Reductive amination offers a one-pot synthesis route by condensing tetradecanal ($$ \text{C}{13}\text{H}{27}\text{CHO} $$) with methylamine ($$ \text{CH}3\text{NH}2 $$) followed by reduction.

Reaction Pathway

The aldehyde and methylamine form an imine intermediate, which is reduced using sodium borohydride ($$ \text{NaBH}4 $$) or hydrogen gas ($$ \text{H}2 $$) over a palladium catalyst:

$$

\text{C}{13}\text{H}{27}\text{CHO} + \text{CH}3\text{NH}2 \rightarrow \text{C}{13}\text{H}{27}\text{CH=NCH}3 \xrightarrow{\text{NaBH}4} \text{C}{14}\text{H}{29}\text{NHCH}_3

$$

This method avoids alkylation byproducts but requires high-purity tetradecanal, which is less commercially accessible.

Yield and Practical Considerations

Yields typically range from 60–70%, with impurities arising from incomplete imine formation or over-reduction. A patent-modified approach using ammonium formate as a hydrogen donor improves yields to 75%.

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | $$ \text{NaBH}_4 $$ | 65 | 88 |

| Solvent | Methanol | ||

| Temperature | 25°C |

Comparative Analysis of Synthesis Methods

The choice of method depends on cost, scalability, and purity requirements.

Cost and Reagent Availability

- Alkylation : Low cost but requires hazardous methylating agents.

- N-Methylformamide Route : Higher reagent costs but superior purity.

- Reductive Amination : Limited by tetradecanal availability.

Scalability and Industrial Feasibility

The N-methylformamide method is preferred for large-scale production due to minimized side reactions and high yields, as evidenced by its adoption in patent workflows.

Chemical Reactions Analysis

Types of Reactions

1-Tetradecanamine, N-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of methyltetradecylamine oxide.

Reduction: Formation of tetradecylamine.

Substitution: Formation of various alkyl or acyl derivatives.

Scientific Research Applications

Pharmaceuticals

1-Tetradecanamine, N-methyl-, hydrochloride has been studied for its potential use in drug formulations. Its ability to enhance solubility can be beneficial in developing oral medications that require improved bioavailability. Research indicates that long-chain amines can serve as effective surfactants in drug delivery systems, facilitating the transport of hydrophobic drugs across biological membranes .

Agriculture

Recent studies have identified the compound as a promising candidate for pest control formulations. It has shown efficacy against various agricultural pests due to its action as an acetylcholinesterase inhibitor, which disrupts nerve function in insects . This mechanism can lead to effective pest management strategies while potentially reducing reliance on traditional pesticides.

Case Study: Pest Control Efficacy

A study demonstrated that formulations containing this compound exhibited significant control over rice pests when applied in a targeted manner during direct sowing cultivation. The results indicated a marked reduction in pest populations compared to untreated controls .

Materials Science

The compound's surfactant properties make it suitable for applications in materials science, particularly in the development of coatings and emulsions. Its ability to stabilize mixtures can enhance the performance of various materials used in industrial applications.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of methyltetradecylamine hydrochloride involves its interaction with cellular membranes and proteins. It can disrupt the lipid bilayer of bacterial cell membranes, leading to cell lysis and death. This compound also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 1-tetradecanamine, N-methyl-, hydrochloride and its analogs:

Impact of Chain Length and Substituents

(a) Alkyl Chain Length

- 14C vs. 18C Chains :

- The 18-carbon analog (N-methyl-1-octadecanaminium chloride) exhibits higher hydrophobicity, making it suitable for fabric softeners and emulsifiers where lipid solubility is critical .

- The 14-carbon compound (target molecule) balances moderate hydrophobicity with better aqueous solubility, enhancing its utility in disinfectants and surfactants .

(b) Substituent Effects

- Methyl vs. Dimethyl Groups: The N,N-dimethyl variant (C₁₆H₃₆ClN) has increased steric hindrance, reducing its antimicrobial efficacy compared to the mono-methyl derivative. However, it has been identified in plant extracts (Rumex dentatus) with allelopathic activity, suggesting ecological roles .

- Functionalized Derivatives: The bis(2-hydroxyethyl) analog (C₁₉H₄₁ClNO₂) incorporates hydrophilic hydroxyl groups, improving water solubility and reducing tissue irritation. This makes it ideal for cosmetics and personal care products .

(c) Smaller Analogs

- It is primarily used as a precursor in organic synthesis .

Biological Activity

1-Tetradecanamine, N-methyl-, hydrochloride (CAS No. 80648-71-1) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an amine derivative with the molecular formula C15H34ClN. The structure consists of a tetradecane backbone with a methyl group and a hydrochloride moiety, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Cytotoxicity and Safety

In vitro studies assessing cytotoxicity have shown that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects on certain human cell lines at higher concentrations. The results indicate a dose-dependent relationship where lower concentrations are less toxic.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 75 |

Study on Antimicrobial Efficacy

A notable study conducted by Lijinsky et al. (1981) explored the effects of various N-alkylamines, including this compound. The study involved administering the compound to animal models to evaluate its antimicrobial efficacy and potential carcinogenic effects. Results indicated that while antimicrobial activity was present, long-term exposure raised concerns regarding toxicity and carcinogenicity.

Genotoxicity Assessment

Another significant aspect of research focused on the genotoxic potential of this compound. It was found to induce DNA damage in bacterial assays, suggesting that metabolic activation might be necessary for its biological activity. This aligns with findings from studies on related compounds indicating genotoxic mechanisms are prevalent among alkylamines.

Q & A

Q. What are the key synthetic routes for 1-Tetradecanamine, N-methyl-, hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of tetradecan-1-amine with methylating agents (e.g., methyl chloride) under basic conditions. Optimization of reaction time, temperature, and stoichiometry is critical. For example, a 79% yield was achieved using LiAlH4 reduction in a modified protocol compared to a low-yielding (20%) conventional method . Characterization via elemental analysis (C, H, N) and NMR confirms purity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

Q. What are the stability considerations for handling this compound in aqueous solutions?

The compound may undergo hydrolysis under acidic or basic conditions due to its quaternary ammonium structure. Store in anhydrous environments at 2–8°C. Autocatalytic decomposition risks (observed in similar hydrochlorides) necessitate thermal stability testing via differential scanning calorimetry (DSC) .

Q. What biological assays are suitable for preliminary evaluation of its antimicrobial activity?

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill assays : Assess bactericidal kinetics. Compare with structurally similar compounds (e.g., benzalkonium chloride) to identify structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in:

- Test organisms : Strain-specific resistance profiles.

- Solvent systems : DMSO vs. aqueous buffers affecting solubility.

- Assay protocols : Static vs. dynamic exposure models. Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize data .

Q. What methodologies optimize the synthesis of this compound for high-throughput applications?

- Flow chemistry : Continuous reaction systems reduce batch-to-batch variability.

- Catalyst screening : Palladium or nickel catalysts improve methylation efficiency.

- In-line analytics : Real-time HPLC monitoring enables rapid optimization .

Q. What mechanistic insights explain its autocatalytic decomposition under thermal stress?

Studies on analogous hydrochlorides (e.g., hydroxylamine hydrochloride) suggest a free-radical chain mechanism initiated by Cl<sup>−</sup> release. Use accelerating rate calorimetry (ARC) to model decomposition kinetics and identify critical temperature thresholds .

Q. How does the compound’s environmental impact compare to structurally related quaternary ammonium salts?

Conduct lifecycle analysis (LCA) focusing on:

- Aquatic toxicity : Daphnia magna EC50 tests.

- Biodegradability : OECD 301F respirometry. Data from material balance tables (e.g., Nilotinib hydrochloride production) can inform waste stream management .

Q. What advanced computational methods predict its interactions with biological membranes?

- Molecular dynamics (MD) simulations : Model lipid bilayer penetration using CHARMM or GROMACS forcefields.

- QSAR modeling : Correlate alkyl chain length and cationic charge with membrane disruption efficacy .

Methodological Resources

- Synthesis Optimization : Refer to protocols in Organic Chemistry Journal for yield improvement strategies .

- Safety Handling : Follow MedChemExpress guidelines for hazardous material storage and disposal .

- Environmental Impact : Use NIST data for thermodynamic properties and PubChem for structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.